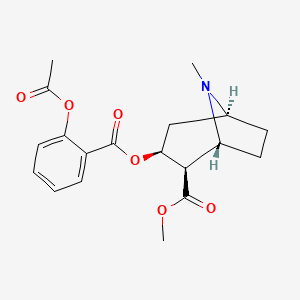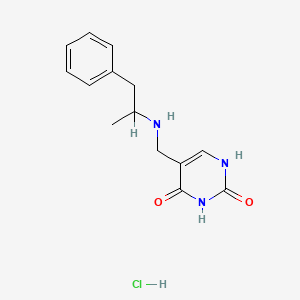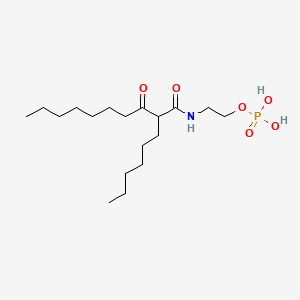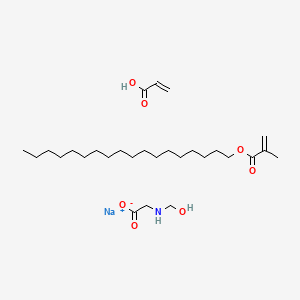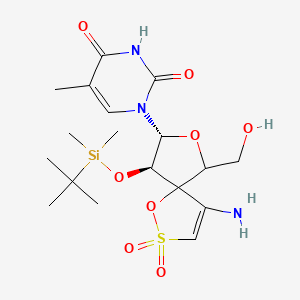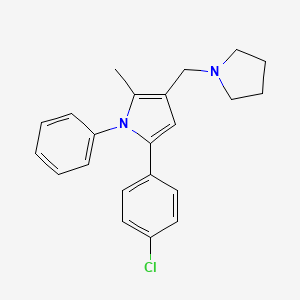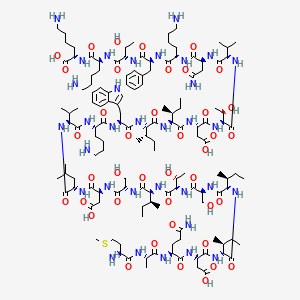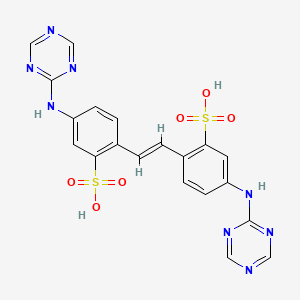
f-16(Pesticide)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
F-16 is a pesticide used to control a variety of pests in agricultural settings. Pesticides like F-16 are essential for maintaining crop yields and ensuring food security by protecting crops from insects, weeds, and diseases. The compound is known for its effectiveness and relatively low toxicity to non-target organisms.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of F-16 involves several chemical reactions, typically starting with the preparation of the core structure, followed by functionalization to introduce the active pesticidal groups. Common synthetic routes include:
Nitration: Introduction of nitro groups to the aromatic ring.
Reduction: Conversion of nitro groups to amines.
Acylation: Introduction of acyl groups to form amides or esters.
Industrial Production Methods
Industrial production of F-16 involves large-scale chemical synthesis using batch or continuous flow reactors. The process includes:
Raw Material Preparation: Purification and preparation of starting materials.
Reaction: Conducting the chemical reactions under controlled conditions (temperature, pressure, and pH).
Purification: Isolation and purification of the final product using techniques like crystallization, distillation, and chromatography.
Chemical Reactions Analysis
Types of Reactions
F-16 undergoes various chemical reactions, including:
Oxidation: Conversion of functional groups to more oxidized states.
Reduction: Reduction of nitro groups to amines.
Substitution: Replacement of functional groups with other groups.
Common Reagents and Conditions
Common reagents used in the synthesis and reactions of F-16 include:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Acylating Agents: Acetyl chloride, benzoyl chloride.
Major Products
The major products formed from these reactions include various derivatives of F-16 with different functional groups, enhancing its pesticidal properties.
Scientific Research Applications
F-16 has a wide range of applications in scientific research, including:
Chemistry: Used as a model compound for studying reaction mechanisms and developing new synthetic methodologies.
Biology: Investigated for its effects on pest physiology and biochemistry.
Medicine: Explored for potential therapeutic applications due to its bioactive properties.
Industry: Utilized in the development of new pesticides and agrochemicals.
Mechanism of Action
F-16 exerts its pesticidal effects by targeting specific molecular pathways in pests. The compound typically inhibits key enzymes involved in metabolic processes, leading to the disruption of cellular functions and ultimately causing the death of the pest. The exact molecular targets and pathways can vary depending on the pest species.
Comparison with Similar Compounds
F-16 is compared with other similar pesticides to highlight its uniqueness. Similar compounds include:
Organophosphates: Known for their high toxicity and effectiveness.
Carbamates: Similar mode of action but with different chemical structures.
Pyrethroids: Synthetic analogs of natural pyrethrins with lower toxicity to mammals.
F-16 stands out due to its balanced efficacy and relatively low environmental impact compared to these compounds.
Properties
CAS No. |
14848-03-4 |
|---|---|
Molecular Formula |
C20H16N8O6S2 |
Molecular Weight |
528.5 g/mol |
IUPAC Name |
2-[(E)-2-[2-sulfo-4-(1,3,5-triazin-2-ylamino)phenyl]ethenyl]-5-(1,3,5-triazin-2-ylamino)benzenesulfonic acid |
InChI |
InChI=1S/C20H16N8O6S2/c29-35(30,31)17-7-15(27-19-23-9-21-10-24-19)5-3-13(17)1-2-14-4-6-16(8-18(14)36(32,33)34)28-20-25-11-22-12-26-20/h1-12H,(H,29,30,31)(H,32,33,34)(H,21,23,24,27)(H,22,25,26,28)/b2-1+ |
InChI Key |
KRMMOHWZHDVMBQ-OWOJBTEDSA-N |
Isomeric SMILES |
C1=CC(=C(C=C1NC2=NC=NC=N2)S(=O)(=O)O)/C=C/C3=C(C=C(C=C3)NC4=NC=NC=N4)S(=O)(=O)O |
Canonical SMILES |
C1=CC(=C(C=C1NC2=NC=NC=N2)S(=O)(=O)O)C=CC3=C(C=C(C=C3)NC4=NC=NC=N4)S(=O)(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



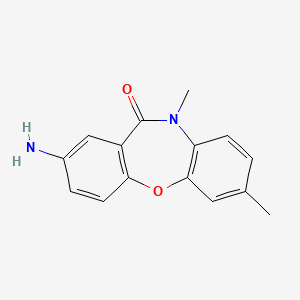
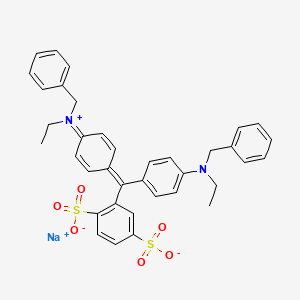
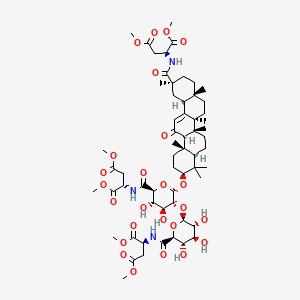
![4-[2,3-dihydroxypropyl(ethyl)amino]-2-methylbenzaldehyde;sulfuric acid](/img/structure/B12779605.png)
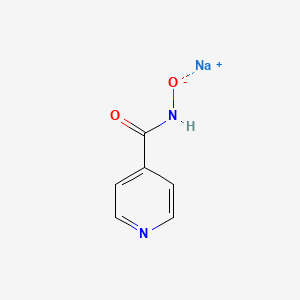
![2-tert-butyl-4-[[dimethyl(phenyl)silyl]methoxy]phenol](/img/structure/B12779620.png)
